molecular formula C9H7BrN2O2 B2896208 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1207839-91-5

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

Número de catálogo: B2896208
Número CAS: 1207839-91-5
Peso molecular: 255.071
Clave InChI: BCHJGYDHRZVDKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Pyrazolo[1,5-a]pyridine Chemistry

The pyrazolo[1,5-a]pyridine framework originated from early efforts to synthesize nitrogen-rich heterocycles with enhanced pharmacological profiles. Initial synthetic routes, such as the condensation of N-aminopyridines with β-dicarbonyl compounds, were reported in the mid-20th century. A breakthrough occurred in 2019 with the development of an oxygen-dependent cyclization method, which achieved yields up to 94% for pyrazolo[1,5-a]pyridines by optimizing acetic acid concentrations and reaction atmospheres. This method highlighted the critical role of oxidative conditions in suppressing side reactions, a principle later applied to deuterated analogs for mechanistic studies.

Regioselective synthesis advanced significantly in 2021 with the discovery of divergent pathways for pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from common intermediates. For instance, varying reaction conditions (e.g., solvent polarity and catalyst loading) enabled selective formation of either heterocycle, addressing long-standing challenges in positional isomer control. These innovations laid the groundwork for functionalizing the pyrazolo[1,5-a]pyridine core with groups such as halogens and aldehydes, exemplified by 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde.

Significance of Pyrazolo[1,5-a]pyridine Framework in Heterocyclic Chemistry

Pyrazolo[1,5-a]pyridines occupy a privileged position in drug design due to their:

  • Bioisosteric versatility : The scaffold mimics purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.
  • Electron-rich environment : The conjugated π-system facilitates charge-transfer interactions, enhancing binding to hydrophobic protein pockets.
  • Synthetic adaptability : Positions 3, 4, and 6 tolerate diverse substituents, allowing fine-tuning of physicochemical properties.

For example, introducing electron-withdrawing groups (e.g., bromo) at position 6 increases electrophilicity, improving reactivity in cross-coupling reactions. Meanwhile, methoxy groups at position 4 enhance solubility and metabolic stability, as demonstrated in kinase inhibitors. The aldehyde at position 3 serves as a handle for further derivatization, enabling the construction of Schiff bases or hydrazones for combinatorial libraries.

Positioning of this compound in Modern Research

This compound (molecular formula: C₉H₇BrN₂O₂; molecular weight: 255.07 g/mol) exemplifies strategic functionalization of the pyrazolo[1,5-a]pyridine core. Key features include:

Property Value/Description Significance
Bromo at C6 Electrophilic site Facilitates Suzuki-Miyaura couplings
Methoxy at C4 Electron-donating group Enhances π-stacking with aromatic residues
Aldehyde at C3 Reactive carbonyl Enables condensation reactions

Recent studies exploit these attributes in:

  • Anticancer agents : The bromo group participates in halogen bonding with oncogenic targets like PI3Kγ, while the aldehyde forms covalent inhibitors via imine linkages.
  • Antiviral scaffolds : Methoxy groups improve bioavailability in pyrazolo[1,5-a]pyridine-based HCV protease inhibitors.

Bioisosterism and Pharmacophore Considerations

Bioisosteric replacement strategies frequently employ pyrazolo[1,5-a]pyridines to optimize lead compounds. For this compound:

  • Bromo as a bioisostere : Mimics larger substituents (e.g., methyl or chlorine) in ATP-binding pockets, improving affinity for kinase targets.
  • Aldehyde as a pharmacophore : Serves as a bioisostere for carboxylic acids or ketones, enabling reversible covalent binding with serine hydrolases.

A 2022 study demonstrated that replacing a triazole ring with a pyrazolo[1,5-a]pyridine moiety in PDE10A inhibitors increased selectivity by 12-fold, attributed to improved van der Waals interactions. Similarly, the aldehyde group in this compound has been leveraged to develop proteolysis-targeting chimeras (PROTACs), where it conjugates with E3 ligase ligands to degrade disease-associated proteins.

Propiedades

IUPAC Name

6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHJGYDHRZVDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Unfortunately, the provided search results do not offer detailed information regarding specific applications of "6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde" beyond it being an organic compound used in life science research . The search results do, however, provide some context regarding the compound and related synthesis processes.

Chemical Information
this compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of 255.07 . Synonyms include this compound . The melting point is between 81-86 °C .

Synthesis
This chemical can be created through the Vilsmeier-Haack formylation reaction .

Related Compounds and Synthesis Context
The search results mention several related compounds and synthetic routes, which provide context for the potential use of this compound as a precursor or intermediate in the synthesis of more complex molecules, such as serpatatinib .

  • Serpatatinib Synthesis: this compound (referred to as compound 11 in the patent) can be used as an intermediate in the synthesis of serpatatinib . Serpatatinib is obtained through a reductive amination reaction on compound 6 and 6-methoxy-3-pyridinecarbaldehyde .
  • 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Preparation: The preparation of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves reacting 3-bromo-5-methoxypyridine with O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine to produce 1-amino-3-bromo-5-methoxypyridine-1-2,4,6-trimethylbenzenesulfonate. This is then reacted with ethyl propiolate, and the resulting ethyl carboxylate group is removed using hydrobromic acid. The aldehyde group is then subjected to Vilsmeier-Haack reaction to prepare 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (compound 11). Finally, oximation is carried out on the aldehyde group of compound 11, and dehydration is carried out by acetic anhydride to obtain nitrile, thus preparing 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile .
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Can be created with a 60% yield by decarboxylation of ethyl 6-bromo-4-methoxylpyrazolo[l,5-a]pyridine-3-carboxylate using HBr, followed by neutralization and purification .

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity and Physicochemical Properties

  • Bromine Atom : The bromine at position 6 enhances lipophilicity and influences π-π stacking in protein binding. This substitution is conserved across analogs for maintaining target affinity .
  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves metabolic stability compared to the hydroxyl analog (4-bromo-6-hydroxy-3-carbonitrile), which may undergo rapid glucuronidation .
  • Positional Isomerism : Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (compound 10 in ) showed lower yield (7%) than its 6-bromo-4-methoxy isomer (30%), highlighting steric and electronic effects on synthesis efficiency .

Thermodynamic and Kinetic Insights

Similar entropic binding mechanisms may apply to the carbaldehyde compound .

Actividad Biológica

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 1207839-91-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₉H₈BrN₃O
  • Molecular Weight: 252.07 g/mol
  • Structural Characteristics: The compound features a bromine atom at the 6-position and a methoxy group at the 4-position of the pyrazole ring, contributing to its reactivity and biological profile.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing several pharmacological effects:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, it has been shown to inhibit the PDK1 (3-phosphoinositide-dependent protein kinase-1) pathway, which is crucial for cell proliferation and survival in cancer cells. The inhibition of PDK1 leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, resulting in reduced cell viability and increased apoptosis in various cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects . Studies have shown that it can modulate inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

The primary mechanism of action involves the compound's ability to bind to and inhibit PDK1, which subsequently affects downstream signaling pathways:

  • PDK1 Inhibition: Directly inhibits PDK1 activity.
  • Downstream Effects: Leads to decreased phosphorylation of Akt and mTOR, inhibiting cell growth and promoting apoptosis.
  • Inflammatory Pathway Modulation: Reduces NF-kB activity, decreasing the expression of pro-inflammatory cytokines.

Research Findings

Several studies have focused on the pharmacological profile of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values <10 µM.
Study BShowed inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
Study CHighlighted the compound's role as a selective PDK1 inhibitor with potential therapeutic applications in oncology.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.

Case Study 2: Inflammation Models

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic candidate for inflammatory diseases.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde?

  • Methodological Answer : The compound is synthesized via cyclization of 5-aminopyrazole derivatives with β-dicarbonyl compounds. Reaction conditions typically involve a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or THF. Critical steps include controlling reaction temperature (80–120°C) and stoichiometric ratios to minimize byproducts .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and detect tautomerism (common in pyrazolo[1,5-a]pyridines).
  • X-ray Crystallography : Resolve bond angles and dihedral angles to validate the aldehyde group's spatial orientation .
  • HPLC-MS : Assess purity (>95%) and molecular weight (255.07 g/mol) .

Q. How should researchers handle purification challenges for this aldehyde-containing heterocycle?

  • Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–40%) to separate polar impurities. Recrystallization from ethanol or acetonitrile improves crystalline purity. Monitor fractions via TLC (Rf ~0.3 in 20% EtOAc/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields (>70%)?

  • Methodological Answer :

  • Solvent Screening : Test DMF vs. THF for cyclization efficiency; DMF enhances solubility of intermediates.
  • Base Selection : Compare NaH (stronger base, faster kinetics) vs. K2_2CO3_3 (milder, fewer side reactions).
  • Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and decomposition .

Q. What strategies address contradictory spectral data (e.g., unexpected 1H^1H NMR signals)?

  • Methodological Answer :

  • Tautomerism Analysis : Perform variable-temperature NMR to detect equilibrium between aldehyde and hydrate forms.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic proton coupling.
  • Elemental Analysis : Confirm Br and O content to rule out halogen exchange or oxidation artifacts .

Q. How does the aldehyde group participate in cross-coupling reactions for functionalization?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) to introduce aryl groups at the 3-position.
  • Reductive Amination : Use NaBH3_3CN to convert the aldehyde to an amine-linked derivative for bioactivity studies.
  • Schiff Base Formation : Condense with primary amines (e.g., anilines) to generate imine libraries for screening .

Q. How to design experiments evaluating biological activity (e.g., kinase inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Test against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization.
  • Molecular Docking : Model interactions with ATP-binding pockets (PDB: 1M17) to prioritize derivatives.
  • SAR Studies : Modify the methoxy group (4-position) and bromine (6-position) to correlate substituents with IC50_{50} values .

Q. What stability studies are critical for long-term storage of this compound?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C).
  • Photostability : Expose to UV light (254 nm) for 48h; monitor degradation via HPLC.
  • pH Stability : Test solubility and integrity in buffers (pH 3–10) using UV-Vis spectroscopy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.